Oxalyl chloride, also known as ethanedioyl dichloride, is a highly toxic chemical compound with the molecular formula (COCl)₂. It appears as a colorless liquid with a strong, pungent odor and is classified as a member of the acyl chloride family. This compound is soluble in various organic solvents, including benzene, hexane, and dichloromethane. Due to its reactive nature, oxalyl chloride readily reacts with water, producing hazardous byproducts such as hydrogen chloride and carbon monoxide . It has a boiling point of 63-64 °C and a density of 1.48 g/mL .
Oxalyl chloride is a highly hazardous compound and should be handled with extreme caution in a well-ventilated fume hood. Here are some key safety concerns:
The reaction typically involves using Oxalyl chloride in conjunction with a catalyst, like N,N-dimethylformamide (DMF) . This reaction offers several advantages over alternative methods for acyl chloride synthesis, including:
Beyond its primary use in acyl chloride synthesis, Oxalyl chloride finds applications in other areas of scientific research:
Oxalyl chloride is known for its versatility in organic synthesis. It participates in several key reactions:
The biological activity of oxalyl chloride is primarily associated with its toxicity rather than therapeutic use. It poses significant health risks upon exposure, including severe irritation to the eyes, skin, and respiratory tract. Its handling requires stringent safety precautions due to its corrosive nature and potential to release toxic gases upon hydrolysis . There are no known medicinal applications for oxalyl chloride.
Oxalyl chloride can be synthesized through several methods:
Oxalyl chloride finds extensive use in various fields:
Studies on the interactions of oxalyl chloride focus on its reactivity with other compounds rather than biological interactions. Its ability to form stable complexes with various nucleophiles makes it an important reagent in organic synthesis. Additionally, research has explored its role in generating carbon monoxide safely in laboratory settings .
Several compounds share similarities with oxalyl chloride in terms of structure and reactivity:
Compound | Formula | Key Features |
---|---|---|
Acetyl Chloride | C₂H₃ClO | Used for acylation reactions; less toxic. |
Phosgene | COCl₂ | Used in chemical synthesis; highly toxic. |
Thionyl Chloride | SOCl₂ | Used for converting alcohols to chlorides; less reactive than oxalyl chloride. |
Benzoyl Chloride | C₇H₅ClO | Commonly used in acylation; more stable than oxalyl chloride. |
Uniqueness of Oxalyl Chloride: Oxalyl chloride is distinct due to its dual chlorines that are easily eliminated during reactions, making it one of the most reactive acyl chlorides available. Its role in Swern oxidation and ability to act as a source of carbon monoxide further highlight its unique position among similar compounds .
Flammable;Corrosive;Acute Toxic;Irritant